molecular formula C11H16O B094289 Benzene, 1-methoxy-2-(1-methylpropyl)- CAS No. 18272-71-4

Benzene, 1-methoxy-2-(1-methylpropyl)-

Cat. No.: B094289
CAS No.: 18272-71-4
M. Wt: 164.24 g/mol
InChI Key: XGEOZYQKQHPUFZ-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-2-(1-methylpropyl)- is an aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and a 1-methylpropyl (sec-butyl) group at position 2. The 1-methylpropyl group introduces branching, while the methoxy group contributes electron-donating effects, influencing reactivity and physical properties.

Properties

CAS No.

18272-71-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-butan-2-yl-2-methoxybenzene

InChI

InChI=1S/C11H16O/c1-4-9(2)10-7-5-6-8-11(10)12-3/h5-9H,4H2,1-3H3

InChI Key

XGEOZYQKQHPUFZ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1OC

Canonical SMILES

CCC(C)C1=CC=CC=C1OC

Other CAS No.

18272-71-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Alkyl-Substituted Analogs

Compound 1: Benzene, 1-methyl-4-(1-methylpropyl)- (CAS 1595-16-0)
  • Molecular Formula : C₁₁H₁₆
  • Molecular Weight : 148 g/mol
  • Structure : Methyl and 1-methylpropyl groups at positions 1 and 4, respectively.
  • Comparison :
    • The absence of a methoxy group reduces polarity compared to the target compound.
    • The para-substitution pattern may lower boiling point due to reduced steric hindrance and dipole interactions .
Compound 2: 1-Methyl-2-(1-methylpropyl)benzene
  • Structure : Methyl and 1-methylpropyl groups at positions 1 and 2.
  • Comparison :
    • Lacks the methoxy group, leading to lower solubility in polar solvents.
    • Safety data indicates moderate toxicity, requiring precautions for skin/eye contact .

Methoxy-Substituted Analogs

Compound 3: Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4)
  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Structure : Methoxy (position 4), ethyl (position 1), and methyl (position 2).
  • Comparison :
    • Ethyl and methyl substituents reduce steric bulk compared to the 1-methylpropyl group.
    • The para-methoxy group may enhance resonance stabilization, affecting reactivity in electrophilic substitution .
Compound 4: Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8)
  • Structure : Methoxy (position 2), methyl (position 4), and isopropyl (position 1).
  • Comparison :
    • Isopropyl substituent (branched C₃) vs. 1-methylpropyl (branched C₄) alters hydrophobicity.
    • Ortho-methoxy groups can sterically hinder reactions at adjacent positions .

Heteroatom-Substituted Analogs

Compound 5: Benzene, 1-methyl-2-[(1-methylpropyl)thio]- (CAS 54576-38-4)
  • Structure : Methyl and (1-methylpropyl)thio (-S-C₃H₇) groups.
  • Comparison :
    • Sulfur’s lower electronegativity vs. oxygen reduces electron-donating effects, impacting electronic properties.
    • Thioether groups may increase susceptibility to oxidation .

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzene, 1-methoxy-2-(1-methylpropyl)- Not Provided C₁₁H₁₆O ~164.25 (estimated) 1-OCH₃, 2-sec-butyl High polarity due to methoxy; moderate steric bulk
Benzene, 1-methyl-4-(1-methylpropyl)- 1595-16-0 C₁₁H₁₆ 148 1-CH₃, 4-sec-butyl Low polarity; para-substitution reduces steric effects
Benzene, 1-ethyl-4-methoxy-2-methyl 61000-06-4 C₁₀H₁₄O 150.22 4-OCH₃, 1-CH₂CH₃, 2-CH₃ Enhanced resonance stabilization
1-Methyl-2-(1-methylpropyl)benzene Not Provided C₁₁H₁₆ 148 1-CH₃, 2-sec-butyl Low solubility; moderate toxicity

Research Findings and Implications

Electronic and Steric Effects

  • The methoxy group in the target compound increases electron density on the aromatic ring, favoring electrophilic substitution at positions ortho/para to the substituents.

Physicochemical Properties

  • Solubility : Methoxy analogs generally exhibit higher solubility in polar solvents than alkyl-substituted counterparts.
  • Boiling Point : Branched alkyl groups (e.g., 1-methylpropyl) may lower boiling points compared to linear chains due to reduced surface area .

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